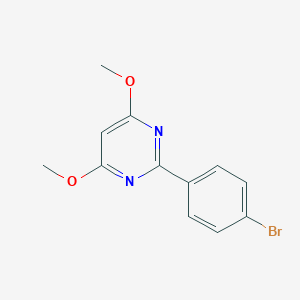
2-(4-Bromophenyl)-4,6-dimethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-4,6-dimethoxypyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Scientific Research Applications
2-(4-Bromophenyl)-4,6-dimethoxypyrimidine has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also shown anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has been studied for its potential neuroprotective effects in neurodegenerative diseases like Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4,6-dimethoxypyrimidine is not fully understood. However, it has been proposed that the compound inhibits various signaling pathways involved in cancer cell growth and inflammation. It has also been suggested that the compound interacts with certain receptors in the brain, leading to its potential neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. Additionally, it has been found to reduce oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(4-Bromophenyl)-4,6-dimethoxypyrimidine in lab experiments is its potential therapeutic applications in cancer, inflammation, and neurological disorders. However, the compound has certain limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-(4-Bromophenyl)-4,6-dimethoxypyrimidine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to determine the optimal dosage and potential side effects of the compound in animal models and humans. Finally, the compound's potential therapeutic applications in other diseases like cardiovascular diseases and diabetes should be explored.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the compound's potential and optimize its use in various scientific research applications.
Synthesis Methods
The synthesis of 2-(4-Bromophenyl)-4,6-dimethoxypyrimidine involves the reaction of 4-bromoaniline with 2,4,6-trimethoxy pyrimidine in the presence of a catalyst. The reaction is carried out in a solvent like ethanol or methanol, and the product is obtained through filtration and recrystallization. The purity of the product can be confirmed through various analytical techniques like NMR spectroscopy and mass spectrometry.
Properties
| 181133-20-0 | |
Molecular Formula |
C12H11BrN2O2 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4,6-dimethoxypyrimidine |
InChI |
InChI=1S/C12H11BrN2O2/c1-16-10-7-11(17-2)15-12(14-10)8-3-5-9(13)6-4-8/h3-7H,1-2H3 |
InChI Key |
WNSMLDQRKCALRI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)OC |
Canonical SMILES |
COC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)OC |
synonyms |
2-(4-BROMOPHENYL)-4,6-DIMETHOXYPYRIMIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid](/img/structure/B66497.png)
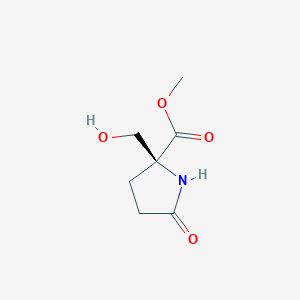
![Furo[3,2-b]pyridin-2-ylmethanol](/img/structure/B66503.png)
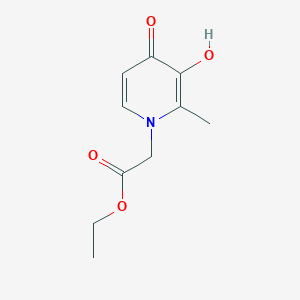
![5-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B66512.png)
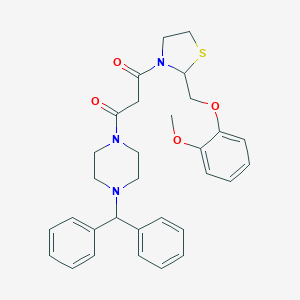
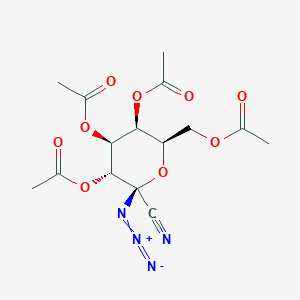
![3-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B66518.png)
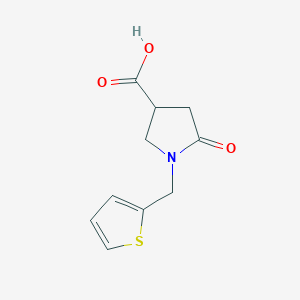
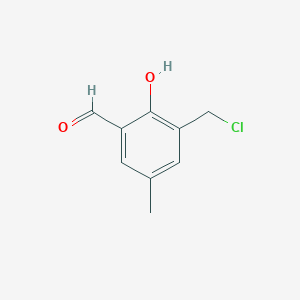
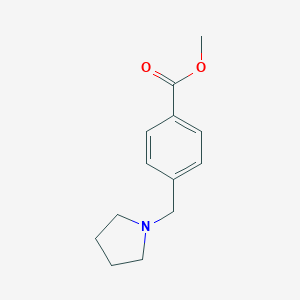
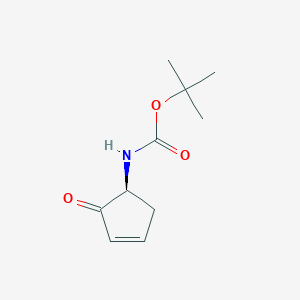
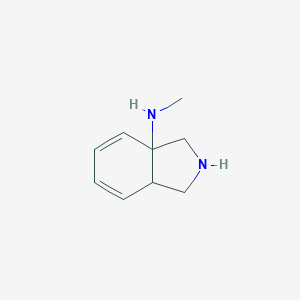
![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)
